
Pentaerythritol tetranitrate
Overview
Description
Preparation Methods
Pentaerythritol tetranitrate is synthesized by nitrating pentaerythritol using concentrated nitric acid under controlled conditions . There are several methods for its preparation, including:
Nitric–Sulfuric Mixed Acid Method: This involves the use of a mixture of nitric acid and sulfuric acid.
Nitric Acid–Sulfuric Acid Method: This method uses nitric acid followed by sulfuric acid.
Sulfuric Acid–Nitric Acid Method: This method uses sulfuric acid followed by nitric acid.
Nitric Acid Method: This method uses only nitric acid.
In industrial production, the reacting solution is chilled to precipitate the this compound, which is then filtered, washed, dried, and recrystallized to produce a colorless crystalline material .
Chemical Reactions Analysis
Pentaerythritol tetranitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce nitrogen dioxide (NO2) and other nitrogen oxides.
Reduction: It can be reduced to form pentaerythritol and other by-products.
Decomposition: Upon heating, it decomposes to produce gases such as carbon dioxide (CO2), water (H2O), and nitrogen (N2).
Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents. The major products formed from these reactions are typically gases and other small molecules .
Scientific Research Applications
Medical Applications
Vasodilator in Cardiology
Pentaerythritol tetranitrate is recognized for its role as a coronary vasodilator , primarily used in the treatment of heart conditions such as angina. It operates by releasing nitric oxide, which activates soluble guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle. This process results in vasodilation, reducing myocardial oxygen demand and improving blood flow to the heart muscle .
Clinical Studies on Efficacy
Recent studies have demonstrated the efficacy of PETN in various clinical settings:
- Fetal Growth Restriction : A randomized controlled trial investigated the effects of PETN on pregnancies complicated by impaired uterine perfusion. The results indicated that children born to mothers treated with PETN showed improved developmental outcomes at 12 months compared to those receiving placebo, with significant reductions in chronic disease incidence .
- Safety Profile : The same study reported no significant differences in adverse events between the treatment and placebo groups, suggesting a favorable safety profile for PETN during pregnancy .
Explosive Applications
High Explosive Characteristics
This compound is one of the most powerful high explosives known. Its applications include:
- Detonators and Blasting Caps : PETN is utilized in detonators and blasting caps due to its high sensitivity and explosive power. It is often combined with plasticizers to form plastic explosives like Semtex .
- Military and Demolition Use : Its stability and effectiveness make it a preferred choice for military applications and controlled demolitions.
Analytical Techniques
Detection Methods
Various analytical methods are employed to detect and quantify this compound in different matrices:
- High-Performance Liquid Chromatography (HPLC) : This technique is used for stability assessment of nitrate esters-based propellants, including PETN .
- Mass Spectrometry : Electrospray ionization tandem mass spectrometry has been applied for the analysis of metabolites and bioactive components related to PETN usage .
Data Tables
Here are some summarized findings from clinical studies:
Study Focus | Treatment Group | Control Group | Key Findings |
---|---|---|---|
Fetal Growth Restriction | 240 children | Placebo | Increased normal development without chronic disease (P=.018) |
Neonatal Intensive Care Outcomes | 144 newborns | Placebo | No significant differences in adverse events reported |
Preterm Birth Rates | PETN | Placebo | Reduced incidence of preterm birth (P=0.01) |
Mechanism of Action
Pentaerythritol tetranitrate releases free nitric oxide (NO) after the denitration reaction, which triggers NO-dependent signaling transduction involving soluble guanylate cyclase (sGC) . This leads to the synthesis of cyclic guanosine monophosphate (cGMP), which activates a series of protein kinase-dependent phosphorylations in smooth muscle cells, resulting in the relaxation of the smooth muscle fibers .
Comparison with Similar Compounds
Pentaerythritol tetranitrate is structurally similar to other nitrate esters such as glyceryl trinitrate and erythritol tetranitrate . it has a more prolonged duration of action compared to glyceryl trinitrate and does not exhibit the same tolerance-inducing properties . Additionally, unlike other nitrates, this compound has been shown to improve endothelial function in animal models .
Similar Compounds
- Glyceryl trinitrate
- Erythritol tetranitrate
- Isosorbide dinitrate
This compound stands out due to its unique combination of explosive properties and medical applications, making it a compound of significant interest in both scientific research and industrial applications.
Biological Activity
Pentaerythritol tetranitrate (PETN) is a nitrovasodilator primarily known for its use in treating angina pectoris and other cardiovascular conditions. Its biological activity is largely attributed to its ability to release nitric oxide (NO), which plays a crucial role in various physiological processes, particularly in vascular biology. This article explores the mechanisms, effects, and therapeutic implications of PETN, supported by case studies and research findings.
PETN acts as a prodrug that undergoes denitration to release nitric oxide. This process triggers NO-dependent signaling pathways, particularly through the activation of soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells. The elevation of cGMP results in vasodilation and improved blood flow .
Key Mechanisms:
- Nitric Oxide Release: PETN releases NO, which activates sGC.
- cGMP Pathway: Increased cGMP levels lead to vasodilation via cGMP-dependent protein kinases.
- Antioxidative Effects: Chronic administration of PETN has been shown to activate antioxidative pathways, increasing the expression of protective proteins like heme oxygenase-1 (HO-1) and ferritin .
Pharmacokinetics
PETN is extensively metabolized in the liver, producing several metabolites such as pentaerythritol trinitrate and pentaerythritol dinitrate. Its pharmacokinetic profile includes:
- Half-life: Approximately 4-5 hours after oral administration .
- Volume of Distribution: Estimated at 4.2 L/kg in animal studies .
- Elimination Route: Primarily excreted via urine .
Cardiovascular Benefits
Research indicates that PETN has unique properties compared to other nitrates, such as a reduced tendency to induce tolerance—a common issue with long-term nitrate therapy. A study on rabbits demonstrated that PETN treatment did not lead to significant nitrate tolerance even at high doses . Additionally, PETN has shown vasoprotective effects in models of atherosclerosis by improving endothelium-dependent relaxation and inhibiting oxidative stress .
Case Studies
- Pulmonary Arterial Hypertension (PAH): A study involving Wistar rats indicated that PETN treatment improved endothelial function and reduced oxidative stress markers associated with PAH. The therapy normalized mRNA expression levels of endothelin-1 and its receptors, suggesting a beneficial effect on vascular health .
- Atherosclerosis Model: In another experiment with rabbits, PETN administration resulted in improved aortic relaxation responses and reduced production of reactive oxygen species (ROS), highlighting its potential role in managing oxidative stress-related vascular conditions .
Toxicity and Safety Profile
PETN is generally well-tolerated; however, its safety profile must be considered in clinical settings. The absence of significant oxidative stress induction is notable, as this can lead to fewer side effects compared to other nitrates . Nevertheless, careful monitoring is essential when administering PETN due to potential interactions with other medications.
Ecotoxicology
Apart from its therapeutic applications, PETN's environmental impact has been studied due to its persistence as an explosive residue. Research indicates that bioremediation techniques can be effective in degrading PETN-contaminated soils, emphasizing the need for environmental safety measures when handling this compound .
Summary Table of Key Findings
Parameter | Value/Description |
---|---|
Mechanism | NO release → sGC activation → cGMP increase → vasodilation |
Half-life | 4-5 hours |
Volume of Distribution | 4.2 L/kg |
Metabolites | Pentaerythritol trinitrate, dinitrate, mononitrate |
Key Benefits | Reduced nitrate tolerance; antioxidative effects; improved endothelial function |
Environmental Impact | Persistent explosive residue; bioremediation effective for soil decontamination |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying PETN and its metabolites in biological samples?
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for detecting PETN and its metabolites in biological matrices. For example, a validated LC-MS method was developed to analyze PETN metabolites in ovine serum and human plasma, achieving high sensitivity (detection limits <1 ng/mL) and specificity through optimized ionization parameters and chromatographic separation . Researchers should use isotopically labeled internal standards (e.g., ¹³C-PETN) to correct for matrix effects and ensure reproducibility.
Q. What are the established protocols for synthesizing high-purity PETN in laboratory settings?
PETN synthesis involves nitration of pentaerythritol using concentrated nitric acid (≥90%) under controlled temperature (0–5°C). Post-reaction neutralization with sodium bicarbonate and recrystallization from acetone/water mixtures yield >99% purity. Critical parameters include strict temperature control to avoid byproducts like trinitrate derivatives and solvent selection to minimize residual nitric acid contamination .
Q. How do toxicity profiles of PETN differ between acute and chronic exposure scenarios in animal models?
Acute exposure studies in rodents show median lethal doses (LD₅₀) of 1,200–1,500 mg/kg (oral) and transient hypotension due to nitric oxide release. Chronic exposure (90-day) at 50 mg/kg/day in rats induces adaptive vascular responses, including upregulated heme oxygenase-1 (HO-1) expression, which mitigates oxidative stress . Researchers must account for interspecies metabolic differences: humans exhibit slower PETN clearance (t₁/₂ = 6–8 hours) compared to rodents (t₁/₂ = 1–2 hours) .
Advanced Research Questions
Q. What experimental approaches are used to resolve contradictions in PETN's thermal decomposition kinetics reported across studies?
Conflicting kinetic data (e.g., activation energies ranging from 120–180 kJ/mol) arise from differences in experimental setups (e.g., thermogravimetric analysis vs. differential scanning calorimetry). To reconcile these, researchers should:
- Use isoconversional methods (e.g., Friedman analysis) to account for variable heating rates .
- Validate models with time-to-explosion (ODTX) tests under controlled pressure (1–10 MPa) to replicate real-world thermal hazards .
Table 1: Thermal Decomposition Parameters of PETN
Method | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) | Reference |
---|---|---|---|
Thermogravimetric | 148 ± 12 | 1.2 × 10¹³ | |
Differential Scanning | 162 ± 8 | 3.4 × 10¹⁴ | |
ODTX | 175 ± 10 | 5.8 × 10¹⁵ |
Q. How can molecular dynamics simulations be applied to predict PETN's sensitivity under mechanical stress?
ReaxFF reactive force field simulations model PETN’s anisotropic sensitivity by simulating shear-stress-induced bond dissociation. For example, simulations reveal that shear along the (110) crystal plane reduces the RO-NO₂ bond dissociation energy by 30%, aligning with experimental sensitivity thresholds (e.g., 0.5 GPa critical shear stress) . Researchers should cross-validate simulations with high-pressure Raman spectroscopy to confirm predicted lattice deformations .
Q. What methodologies are employed to study PETN's biodegradation pathways in contaminated soils under anaerobic conditions?
Anaerobic consortia from PETN-contaminated soils degrade PETN via sequential denitration (NO₃⁻ → NO₂⁻ → N₂O). Key steps include:
- Enriching microbial communities with acetate as a carbon source and sulfate/nitrate as electron acceptors .
- Monitoring degradation intermediates (e.g., tri- and dinitrate derivatives) using high-resolution LC-MS/MS.
- Quantifying denitrification genes (e.g., narG, nosZ) via qPCR to link metabolic activity to degradation rates .
Q. What techniques are used to analyze PETN's crystal structure and polymorphic transformations under high-pressure conditions?
High-pressure X-ray diffraction (HP-XRD) and Raman spectroscopy reveal PETN-I (tetragonal) → PETN-II (monoclinic) phase transitions at 4 GPa. Researchers use quantum theory of atoms in molecules (QTAIM) to map intermolecular O···H and O···O interactions, which stabilize the high-pressure phase . Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict vibrational mode shifts (e.g., NO₂ symmetric stretch at 1,280 cm⁻¹) within 2% of experimental values .
Q. How do researchers validate computational models of PETN's detonation parameters against experimental data?
Detonation velocity (D) and pressure (P) are validated using:
- Fabry-Perot interferometry : Measures particle velocity histories (e.g., 8.3 km/s for PETN at 1.77 g/cm³), compared to DYNA2D hydrodynamic simulations .
- Jones-Wilkins-Lee (JWL) equation of state : Calibrated via cylinder expansion tests to predict detonation energy release (e.g., PETN’s JWL parameters: A = 7.2 × 10¹¹ Pa, B = 1.2 × 10¹⁰ Pa) .
Properties
IUPAC Name |
[3-nitrooxy-2,2-bis(nitrooxymethyl)propyl] nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O12/c10-6(11)18-1-5(2-19-7(12)13,3-20-8(14)15)4-21-9(16)17/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRXHJWUDPFEEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])O[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O12, Array | |
Record name | PENTAERYTHRITE TETRANITRATE | |
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Record name | PENTAERYTHRITE TETRANITRATE WITH >= 7 % WAX | |
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Record name | PENTAERYTHRITE TETRANITRATE, [WET WITH >= 25 % WATER OR DESENSITIZED WITH >= 15 % PHLEGMATIZER] | |
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Record name | PENTAERYTHRITOL TETRANITRATE | |
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DSSTOX Substance ID |
DTXSID2023430 | |
Record name | Pentaerythritol tetranitrate | |
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Molecular Weight |
316.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentaerythrite tetranitrate appears as white crystals. Density 1.75 g / cm3. Melting point 138-140 °C. Detonates at 210 °C. An extremely dangerous explosive, particularly when dry. Especially sensitive to shock and heat. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Pentaerythrite tetranitrate with >= 7 % wax appears as white crystals mixed with more than 7% wax. The pure compound is a dangerous explosive, particularly when dry, and is especially sensitive to shock and heat. The admixture of wax reduces sensitivity. May explode under exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Pentaerythrite tetranitrate, [wet with >= 25 % water or desensitized with >= 15 % phlegmatizer] appears as a thick slurry of white crystals. The pure compound is a dangerous explosive, particularly when dry. Addition of water or phlegmatizer reduces sensitivity to shock and heat. May explode under exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Dry Powder; Dry Powder, Other Solid, Colorless to white solid; [ICSC], COLOURLESS-TO-WHITE CRYSTALS OR POWDER. | |
Record name | PENTAERYTHRITE TETRANITRATE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | PENTAERYTHRITE TETRANITRATE WITH >= 7 % WAX | |
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Record name | PENTAERYTHRITE TETRANITRATE, [WET WITH >= 25 % WATER OR DESENSITIZED WITH >= 15 % PHLEGMATIZER] | |
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Record name | 1,3-Propanediol, 2,2-bis[(nitrooxy)methyl]-, 1,3-dinitrate | |
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Record name | Pentaerythritol tetranitrate | |
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Boiling Point |
Explodes at 205-215 °C, BP: 180 °C at 50 mm Hg | |
Record name | Pentaerythritol tetranitrate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6313 | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in acetone. Sparingly soluble in alcohol, ether, Very soluble in acetone, Soluble in benzene, pyrene, Soluble in toluene; slightly soluble in methanol, For more Solubility (Complete) data for Pentaerythritol tetranitrate (6 total), please visit the HSDB record page., Solubility in water: none | |
Record name | PENTAERYTHRITE TETRANITRATE, [WET WITH >= 25 % WATER OR DESENSITIZED WITH >= 15 % PHLEGMATIZER] | |
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Record name | Pentaerythritol tetranitrate | |
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Record name | Pentaerythritol tetranitrate | |
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Density |
1.773 at 20 °C/4 °C, 1.77 g/cm³ | |
Record name | Pentaerythritol tetranitrate | |
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Record name | PENTAERYTHRITOL TETRANITRATE | |
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Vapor Pressure |
0.00000014 [mmHg], 1.36X10-7 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible | |
Record name | Pentaerythritol tetranitrate | |
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Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Pentaerythritol tetranitrate is the lipid soluble polyol ester of nitric acid belonging to the family of _nitro-vasodilators_. Pentaerythritol tetranitrate releases free nitric oxide (NO) after the denitration reaction, which triggers NO-dependent signaling transduction involving soluble _guanylate cyclase (sGC_). Nitric oxide binds reversibly to the ferrous-heme center of sGC, causing conformational change and activating the enzyme. This enzyme activation results in increased cellular concentrations of _cyclic guanosine monophosphate _(cGMP) within the vascular smooth muscle, resulting in vasodilation mediated by cGMP-dependent protein kinases. Additionally, this agent causes dose-dependent arterial and venous bed., The nitrates reduce myocardial oxygen requirements through their effects on the systemic circulation. Their systemic actions include (1) a reduction in venous tone, which leads to pooling of blood in peripheral veins, decr venous return, and reduced ventricular volume and myocardial tension (preload); and (2) a decr in peripheral vascular resistance, which reduces arterial blood pressure and ventricular outflow resistance (afterload). /Nitrates/, Antianginal or cardiac load reducing agent: /Mechanism of action/ not specifically known but thought to cause a reduction of myocardial oxygen demand. This is attributed to a reduction in left ventricular preload and afterload because of venous (predominantly) and arterial dilation with a more efficient redistribution of blood flow within the myocardium. Antihypertensive: Peripheral vasodilation. /Nitrates (systemic)/, The basic mechanisms responsible for the vasodilatory and anti-ischemic action of organic nitrates involve bioactivation of, and nitric oxide (NO) release from, these compounds which have therefore been termed NO donors. The organic nitrate pentaerythritol tetranitrate (PETN) is known to possess antioxidant properties that are thought to be the underlying cause for its specific pharmacological profile. In contrast to other long-acting nitrates, PETN induces tolerance- free vasodilation in humans and was reported to prevent endothelial dysfunction as well as atherogenesis in cholesterol- fed rabbits. ... The active PETN metabolite PETriN stimulates protein expression of the antioxidant defense protein heme oxygenase-1 (HO-1). Additionally, PETriN enhanced the enzymatic activity of HO-1 measured as formation of the HO-1 metabolites bilirubin and carbon monoxide in lysates from endothelial cells. HO-1 induction subsequently led to a marked increase in protein expression of a second antioxidant protein, ferritin, via the HO-1-dependent release of free iron from endogenous heme sources. Pretreatment of endothelial cells with PETriN was followed by increased cellular resistance to oxidant injury mediated by hydrogen peroxide. Endothelial protection by PETriN was mimicked by exogenous bilirubin which led to an almost complete reversal of hydrogen peroxide-induced toxicity. Increased HO-1 and ferritin expression as well as endothelial protection occurred at micromolar concentrations of PETriN which are well within the range of plasma or tissue levels that can be expected during oral therapy. The capacity to protect the endothelium in vitro may translate into and explain the previously observed antiatherogenic actions of PETN in vivo. ... Moreover, in earlier investigations aimed at assessing the antiatherogenic potential of nitrates, PETN but not isosorbide nitrates prevented plaque formation and endothelial dysfunction in animal models of atherosclerosis. Thus, the ability to activate HO-1 induction and associated antioxidant pathways apparently distinguishes PETN from other long-acting nitrates and may explain their different patterns of action in vivo., Nitrates vary in their potential to induce the development of tolerance. During long-lasting nitrate therapy, except pentaerythritol tetranitrate (PETN), one can observe the development of reactive oxygen species (ROS) inside the muscular cell of a vessel wall, and these bind with nitric oxide (NO). This leads to decreased NO activity, thus, nitrate tolerance. PETN has no tendency to form ROS, and therefore during long-term PETN therapy, there is probably no tolerance or cross-tolerance, as during treatment with other nitrates. | |
Record name | Pentaerythritol tetranitrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06154 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Pentaerythritol tetranitrate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6313 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Tetragonal holohedra from acetone + alcohol, White crystalline, Tetragonal (acetone) prisms (acetone-alcohol) | |
CAS No. |
78-11-5 | |
Record name | PENTAERYTHRITE TETRANITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12283 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | PENTAERYTHRITE TETRANITRATE WITH >= 7 % WAX | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12285 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | PENTAERYTHRITE TETRANITRATE, [WET WITH >= 25 % WATER OR DESENSITIZED WITH >= 15 % PHLEGMATIZER] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12284 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Pentaerythritol, tetranitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pentaerythritol tetranitrate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentaerythritol tetranitrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06154 | |
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Record name | 1,3-Propanediol, 2,2-bis[(nitrooxy)methyl]-, 1,3-dinitrate | |
Source | EPA Chemicals under the TSCA | |
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Record name | Pentaerythritol tetranitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentaerithrityl tetranitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.987 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTAERYTHRITOL TETRANITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10L39TRG1Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Pentaerythritol tetranitrate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6313 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PENTAERYTHRITOL TETRANITRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1576 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
140.5 °C, 138 °C | |
Record name | Pentaerythritol tetranitrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06154 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pentaerythritol tetranitrate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6313 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PENTAERYTHRITOL TETRANITRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1576 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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